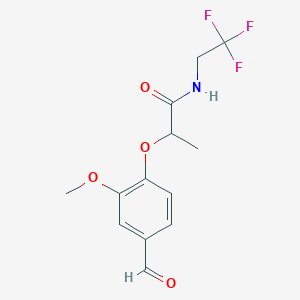

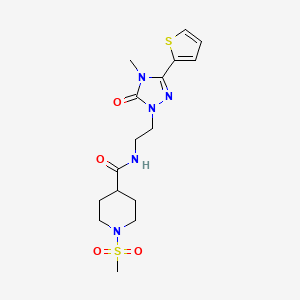

7-(2-羟基-3-(邻甲苯氧基)丙基)-8-巯基-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

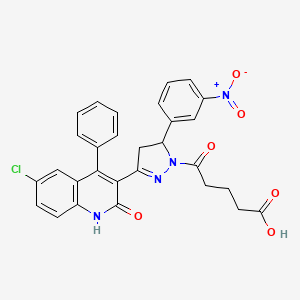

The compound appears to be a derivative of purine, which is a fundamental component of nucleic acids and is involved in many biochemical processes. The structure suggests that it is a modified purine with a 7-substituent that includes a hydroxypropyl group with an o-tolyl ether and an 8-mercapto group. This compound could potentially have interesting biological activities due to the presence of these functional groups.

Synthesis Analysis

The synthesis of related purine derivatives has been described in the literature. For instance, an improved synthesis of 7-substituted pyrrolo[3,2-d]pyrimidines is reported, which involves a base-catalyzed condensation followed by several steps including catalytic reduction, guanylation, and ring closure to form the pyrrolopyrimidine ring system . Although the specific compound is not mentioned, the general methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by a fused pyrimidine and imidazole ring. Substituents at various positions on the purine ring can significantly alter the compound's properties and reactivity. The presence of a mercapto group at the 8-position in the compound of interest could be crucial for its binding to biological targets or for further chemical modifications.

Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions, depending on their substituents. The mercapto group is a good nucleophile and can participate in thiol-disulfide exchange reactions, which could be relevant in a biological context or in the synthesis of more complex molecules. The hydroxypropyl group could be involved in etherification or esterification reactions, providing a handle for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The mercapto group could impart a certain degree of polarity and potential for hydrogen bonding, which might affect solubility and reactivity. The hydroxypropyl group could also affect the compound's solubility in organic solvents versus water. The overall molecular architecture, including the purine core and substituents, would determine the melting point, boiling point, and stability of the compound.

科学研究应用

抑制病毒酶

一项研究发现了一种针对严重急性呼吸系统综合征 (SARS) 冠状病毒解旋酶的新型抑制剂,突出了该化合物抑制解旋酶的 ATP 水解和双链 DNA 解旋活性的能力。这表明它有可能作为 SARS 冠状病毒抑制剂,在高达 80 µM 的浓度下不显示细胞毒性 (Cho 等,2015)。

免疫调节作用

对噻唑并[4,5-d]嘧啶核苷(天然嘌呤核苷的类似物)的研究旨在通过用硫取代嘌呤环上 7 位的氮来评估免疫调节作用。该研究发现一些鸟苷类似物具有显着的免疫活性,表明这些化合物在增强免疫功能和提供针对病毒的保护方面具有潜力 (Nagahara 等,1990)。

合成和心血管活性

一项合成研究产生了经过测试的心血管活性衍生物,包括心电图、抗心律失常和降压活性。研究结果揭示了特定类似物中强烈的预防性抗心律失常活性,突出了这些化合物在心血管疾病中的治疗潜力 (Chłoń-Rzepa 等,2004)。

新型合成途径

对杂环化合物的合成(包括嘌呤类似物)的研究重点是开发具有环境优势的新方法,例如高原子经济性和没有广泛的纯化步骤。这些研究为具有潜在药理应用的复杂分子的有效合成途径提供了见解 (Rajesh 等,2011)。

属性

IUPAC Name |

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S/c1-9-5-3-4-6-11(9)24-8-10(21)7-20-12-13(17-16(20)25)19(2)15(23)18-14(12)22/h3-6,10,21H,7-8H2,1-2H3,(H,17,25)(H,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULIGCXEJLZULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2C3=C(NC2=S)N(C(=O)NC3=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3014260.png)

![N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3014265.png)

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)

![N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B3014272.png)

![N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3014276.png)

![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)